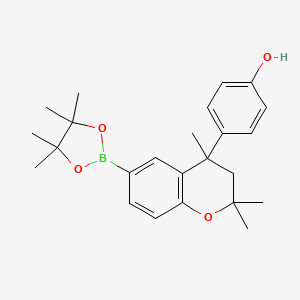

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol

Description

This compound (CAS: 2484920-09-2) is a boronic ester derivative featuring a chroman core substituted with three methyl groups and a phenol moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in cross-coupling reactions, making it valuable in organic synthesis and medicinal chemistry . Its molecular complexity arises from the fused chroman ring system, which introduces steric and electronic effects distinct from simpler aryl boronates.

Properties

IUPAC Name |

4-[2,2,4-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-chromen-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BO4/c1-21(2)15-24(7,16-8-11-18(26)12-9-16)19-14-17(10-13-20(19)27-21)25-28-22(3,4)23(5,6)29-25/h8-14,26H,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQENIDJMBLBULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3(C)C4=CC=C(C=C4)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chroman ring can be reduced under hydrogenation conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced chroman derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol has several scientific research applications:

Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biological Studies: Its phenol group can interact with biological molecules, making it a potential candidate for drug development and biochemical research.

Mechanism of Action

The mechanism of action of 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenol group can form hydrogen bonds and undergo oxidation, while the dioxaborolane moiety can participate in borylation reactions. These interactions can affect molecular targets and pathways in biological systems, potentially leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chroman Backbones

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman (CAS: 1002727-88-9): Structure: Lacks the phenol and 2,2,4-trimethyl substituents present in the target compound. Applications: Used in Suzuki-Miyaura couplings due to its planar chroman-boronate system. Less steric hindrance compared to the target compound may result in faster reaction kinetics .

Phenol-Substituted Boronic Esters

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3): Structure: Simplified aromatic boronate with a single phenol group. Properties: Melting point 112–117°C; molecular formula C₁₂H₁₇BO₃.

- 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1256360-32-3): Structure: Chlorine substituents at positions 2 and 4 of the phenol ring.

Methoxy-Substituted Analogues

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269410-23-3): Structure: Methoxy group replaces the hydroxyl in the target compound. Stability: Methoxy reduces acidity (pKa ~10 vs. ~8 for phenol), enhancing stability under basic conditions but limiting participation in acid-catalyzed reactions .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Melting Point (°C) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol | 2484920-09-2 | C₂₃H₂₉BO₃ | Not reported | Chroman core, phenol, trimethyl groups | Drug intermediates, Suzuki couplings |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman | 1002727-88-9 | C₁₅H₂₁BO₃ | Not reported | Chroman core, no phenol | Cross-coupling reactions |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269409-70-3 | C₁₂H₁₇BO₃ | 112–117 | Simple phenol-boronate | Organic synthesis, polymer chemistry |

| 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 1256360-32-3 | C₁₂H₁₅BCl₂O₃ | Not reported | Dichloro-phenol substituents | Electron-deficient coupling partners |

Research Findings and Key Differences

- Steric Effects: The trimethyl groups on the chroman ring in the target compound provide steric shielding to the boronate, slowing hydrolysis and enhancing stability in aqueous environments compared to unhindered analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .

- Electronic Effects: The phenol group in the target compound increases electron density at the boronate, favoring oxidative addition in palladium-catalyzed cross-couplings. Chlorinated analogues (e.g., 2,4-dichloro derivative) exhibit reduced reactivity due to electron withdrawal .

Biological Activity

The compound 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol is a sophisticated organic molecule notable for its potential applications in medicinal chemistry and material science. Its unique structural features—comprising a chroman moiety with a phenolic group and a dioxaborolane unit—offer various biological activities that warrant detailed exploration.

The molecular formula of the compound is , and its IUPAC name reflects its complex structure. The presence of both boron and phenolic functionalities suggests potential reactivity in various biological contexts.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines. For instance, similar compounds have shown selective toxicity towards tumorigenic cells while sparing normal cells.

- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor for specific targets involved in disease pathways.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Biological Macromolecules : Studies have indicated that compounds with similar structures can bind to proteins and nucleic acids, altering their functions.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals or modulating ROS production within cells, this compound could potentially mitigate oxidative damage.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations. The compound's mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that derivatives of this compound exhibited selective inhibition against butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease treatment.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant Activity | Scavenging ROS | |

| Cytotoxicity | Induction of apoptosis | |

| Enzyme Inhibition | BChE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.